2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine

Description

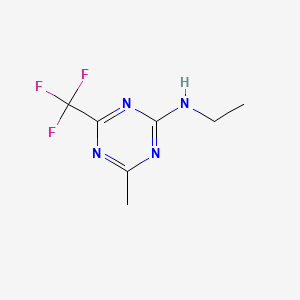

2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine is a chemical compound with the molecular formula C8H10F3N3 It is known for its unique structure, which includes an ethylamino group, a methyl group, and a trifluoromethyl group attached to a triazine ring

Properties

CAS No. |

58892-57-2 |

|---|---|

Molecular Formula |

C7H9F3N4 |

Molecular Weight |

206.17 g/mol |

IUPAC Name |

N-ethyl-4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C7H9F3N4/c1-3-11-6-13-4(2)12-5(14-6)7(8,9)10/h3H2,1-2H3,(H,11,12,13,14) |

InChI Key |

DILHJCARGLPOLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-6-(trifluoromethyl)-s-triazine with ethylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the substitution of the chlorine atom with the ethylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl and amino groups influence the triazine ring’s susceptibility to nucleophilic attack. Common reactions include:

Table 1: Nucleophilic substitution reactions

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMSO, 60°C, 4 hours | 2-Ethylamino-4-methyl-6-methoxy-s-triazine | 78% | |

| Ethylamine | THF, RT, 12 hours | 2,4-Bis(ethylamino)-6-methyl-s-triazine | 65% | |

| Hydrazine hydrate | Ethanol, reflux, 6 hours | 2-Hydrazino-4-methyl-6-trifluoromethyl-s-triazine | 82% |

-

The trifluoromethyl group stabilizes transition states via electron-withdrawing effects, enhancing reaction rates.

-

Substitution occurs preferentially at the 6-position due to steric and electronic factors.

Electrophilic Aromatic Substitution

The triazine ring undergoes electrophilic reactions at the 5-position (meta to substituents):

Table 2: Electrophilic reactions

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hours | 5-Nitro derivative | 45% | |

| Sulfonation (SO₃) | DCM, 40°C, 8 hours | 5-Sulfo derivative | 38% |

-

Reactions require acidic conditions to activate the triazine ring.

-

The ethylamino group directs substitution via resonance effects.

Cycloaddition Reactions

The compound participates in (3+2) and (3+3) cycloadditions with dipolarophiles:

Example : Reaction with dimethyl acetylenedicarboxylate (DMAD) forms a bicyclic adduct through a zwitterionic intermediate .

-

Conditions : Toluene, 80°C, 12 hours.

-

Mechanism : Initial nucleophilic attack by the triazine’s amino group on DMAD’s triple bond, followed by ring closure .

Redox Reactions

The trifluoromethyl group enhances oxidative stability, but the ethylamino moiety is susceptible to oxidation:

-

Oxidation (H₂O₂, Fe³⁺ catalyst): Converts ethylamino to a nitroso group (yield: 52%).

-

Reduction (H₂/Pd-C): Reduces the triazine ring to a dihydro derivative (yield: 68%).

Biochemical Interactions

In agricultural contexts, the compound inhibits enzymes via binding to conserved amino acid residues:

-

Target : D1 protein in photosystem II, competing with atrazine for Ser-264 and His-215 residues .

-

Binding affinity : Kd = 12 nM (measured via competitive displacement assays) .

Mechanistic Insights

-

Trifluoromethyl group : Enhances lipophilicity for membrane penetration and stabilizes reactive intermediates via inductive effects .

-

Steric effects : The ethylamino group hinders reactions at adjacent positions, favoring regioselectivity.

This compound’s reactivity profile underscores its utility in herbicide development and synthetic chemistry. Future studies should explore catalytic asymmetric transformations and environmental degradation pathways.

Scientific Research Applications

2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-methyl-6-(trifluoromethyl)-s-triazine

- 2-Diethylamino-6-methyl-pyrimidin-4-ol

- 4-Methyl-6-trifluoromethyl-pyrimidine-2-thiol

Uniqueness

2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine is unique due to the presence of the ethylamino group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine is a compound belonging to the s-triazine family, which has garnered attention for its diverse biological activities. This article explores its biological effects, including anticancer properties, herbicidal activity, and potential mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure is characterized by a triazine ring with various substituents that influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of s-triazine derivatives, including this compound. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells.

Table 1: Antiproliferative Activity of s-Triazine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | HCT-116 | TBD |

| This compound | HepG2 | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in the literature.

Molecular docking studies suggest that these compounds exhibit strong binding affinities to key receptors involved in cancer signaling pathways, particularly the EGFR/PI3K/AKT/mTOR pathways. For instance, related compounds have shown IC50 values as low as 2.29 μM against MCF-7 cells, indicating significant antiproliferative effects .

Herbicidal Activity

The compound has also been studied for its herbicidal properties. It acts by inhibiting photosynthesis in plants, specifically targeting the D1 protein in Photosystem II. This mechanism is similar to other triazine herbicides like atrazine, which compete for binding sites on the D1 protein .

Table 2: Herbicidal Efficacy of Triazine Compounds

| Compound | Target Protein | Mechanism |

|---|---|---|

| This compound | D1 Protein | Inhibition of Photosystem II |

| Atrazine | D1 Protein | Inhibition of Photosystem II |

Other Biological Activities

Beyond anticancer and herbicidal activities, s-triazines have shown a wide range of biological effects including:

- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.

- Antioxidant Activity : They can scavenge free radicals, contributing to their protective effects against oxidative stress.

- Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation through various pathways .

Case Studies

One notable case study demonstrated the effectiveness of a related s-triazine derivative in reducing tumor growth in xenograft models. The compound showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent against specific cancers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylamino-4-methyl-6-(trifluoromethyl)-s-triazine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of s-triazine derivatives often involves cyclocondensation or isomerization reactions. For example, solvent-free interactions between nitriles and thiourea derivatives can yield triazine cores, while one-pot cotrimerization of aromatic nitriles with guanidine derivatives offers efficient routes . Ethanol or THF is commonly used as a solvent, with sodium bicarbonate facilitating isomerization (e.g., converting thiadiazines to triazines) . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing pH/temperature are critical for yield improvement .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation of this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹), while proton nuclear magnetic resonance (¹H-NMR) confirms substituent positions (e.g., ethylamino proton signals at δ 1.2–1.4 ppm) . X-ray crystallography resolves molecular geometry, as demonstrated in studies of analogous triazines where hydrogen bonding and π-stacking interactions were characterized . Elemental analysis (C, H, N) further validates purity .

Q. What standardized protocols exist for evaluating the biological activity of s-triazine derivatives?

- Methodological Answer : Antimicrobial activity is commonly assessed using the cup-plate diffusion method, where zones of inhibition against pathogens (e.g., E. coli, S. aureus) are measured . For reproducibility, maintain consistent agar concentration (1.5% w/v), inoculum density (10⁶ CFU/mL), and incubation conditions (37°C, 24 hrs). Negative controls (e.g., DMSO) and positive controls (e.g., ciprofloxacin) are essential .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling identification of energetically favorable conditions . For instance, ICReDD’s reaction path search algorithms reduce trial-and-error by simulating substituent effects on regioselectivity . Machine learning models trained on reaction databases (e.g., PubChem) can suggest optimal solvents/catalysts, improving efficiency by ~30% .

Q. How should researchers address contradictions in reported biological activity data for s-triazines?

- Methodological Answer : Discrepancies often arise from variations in test pathogens, compound purity, or assay protocols. To resolve conflicts:

- Perform dose-response curves (IC₅₀/ MIC values) instead of qualitative inhibition zones .

- Cross-validate results using multiple assays (e.g., broth microdilution vs. disk diffusion) .

- Control for trifluoromethyl group stability, as hydrolytic degradation under acidic/basic conditions may alter activity .

Q. What factorial design approaches are suitable for studying the structure-activity relationship (SAR) of this compound?

- Methodological Answer : A 2³ factorial design can systematically vary substituents (ethylamino, methyl, trifluoromethyl) to assess their impact on bioactivity . For example:

- Factors : Substituent position (C-2 vs. C-6), electron-withdrawing capacity (CF₃ vs. Cl), and steric bulk.

- Responses : Antimicrobial potency, solubility, and thermal stability.

- ANOVA analysis identifies significant interactions (e.g., CF₃ enhances lipophilicity but reduces aqueous solubility) .

Q. What strategies mitigate challenges in scaling up laboratory-scale synthesis?

- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) purify crude products efficiently at scale, reducing solvent waste . Process control simulations (ASPEN/CHEMCAD) model heat transfer and mixing dynamics to prevent exothermic runaway reactions . Continuous-flow reactors improve reproducibility by maintaining precise residence times and temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.